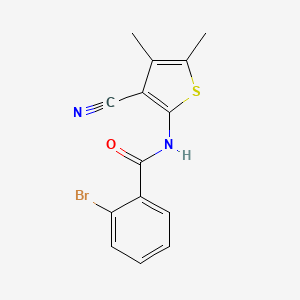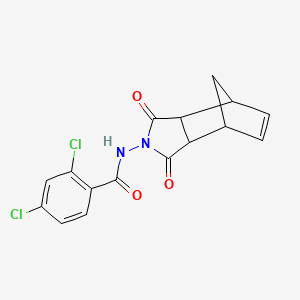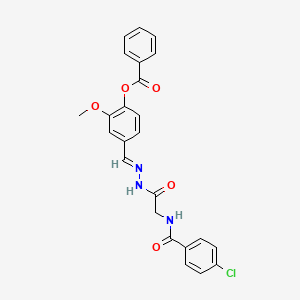![molecular formula C25H22FN3O5 B11542531 2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a benzoate ester linked to a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The esterification reaction can be carried out using benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl benzoate is then subjected to further reactions to introduce the substituted phenyl group and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification followed by sequential addition of functional groups through controlled reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties could be explored for drug development.
Industry: The compound may be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with molecular targets through various pathways. The ester and amide groups can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate
- Ethyl benzoate
- Methyl butyrate
Uniqueness
2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C25H22FN3O5 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H22FN3O5/c1-2-33-22-13-17(11-12-21(22)34-25(32)18-7-4-3-5-8-18)15-28-29-23(30)16-27-24(31)19-9-6-10-20(26)14-19/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+ |
InChI-Schlüssel |
NNHAJNZZNPXYCY-RWPZCVJISA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11542456.png)
![N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]](/img/structure/B11542464.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)
![Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate](/img/structure/B11542471.png)



![4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B11542501.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11542511.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B11542514.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11542520.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide](/img/structure/B11542524.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
